4-(Trifluoromethyl)phenyl methanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPAXCYRHZSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Trifluoromethyl Phenyl Methanesulfonate
Regioselective Functionalization Approaches in the Preparation of Trifluoromethylated Aryl Precursors
The principal precursor for 4-(trifluoromethyl)phenyl methanesulfonate (B1217627) is 4-(trifluoromethyl)phenol (B195918). The regioselective synthesis of this intermediate is critical for ensuring the correct substitution pattern in the final product. Various methods have been developed to control the placement of the trifluoromethyl group on the aromatic ring.
One notable approach involves the reaction of trifluoromethylsilane with benzoquinone in the presence of an alkaline catalyst. This reaction forms a 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one intermediate, which is then reduced by zinc powder to yield p-trifluoromethylphenol with high regioselectivity (71% yield). chemicalbook.com A key advantage of this method is that it avoids the use of hazardous hydrofluoric acid, although it requires strictly anhydrous conditions to prevent the rapid hydrolysis of the trifluoromethyl silane (B1218182) reagent. chemicalbook.com
Alternative strategies focus on the functionalization of pre-existing trifluoromethylated aromatics. However, achieving para-selectivity can be challenging. For instance, direct C-H trifluoromethylation of aromatic compounds is an ideal synthetic route, but achieving high regioselectivity on six-membered heteroaromatic compounds and simple benzenoids remains a significant challenge. nih.govresearchgate.net Methods often rely on directing groups or specific substitution patterns on the starting material to guide the incoming trifluoromethyl group to the desired position. The development of new catalytic systems that can selectively functionalize the para-position of a phenol (B47542) or a related precursor is an active area of research. nih.gov For example, processes like the Kolbe synthesis have been applied to the potassium salt of 4-(trifluoromethyl)phenol to produce derivatives, illustrating the functionalization of an already correctly substituted precursor. google.com
Catalytic and Stoichiometric Trifluoromethylation Strategies for Phenolic Substrates
Direct trifluoromethylation of phenolic substrates offers a more convergent route to the 4-(trifluoromethyl)phenol precursor. These strategies can be broadly categorized as catalytic or stoichiometric and often involve electrophilic or radical trifluoromethylating agents.
Stoichiometric methods frequently employ hypervalent iodine reagents, such as Togni's reagents, or sulfonium-based reagents like Umemoto's reagents, which act as electrophilic "CF3+" sources. cas.cn Another common stoichiometric reagent is the Ruppert-Prakash reagent (trimethylsilyl trifluoromethane, TMSCF3), which, when activated by a promoter, can serve as a nucleophilic "CF3-" source. cas.cnresearchgate.net For instance, the direct trifluoromethylation of phenols with the Ruppert-Prakash reagent in the presence of a silver salt has been reported. cas.cnnih.gov
Catalytic approaches are continually being developed to improve efficiency and reduce waste. A two-step O-trifluoromethylation method combines O-carboxydifluoromethylation with a silver-catalyzed decarboxylative fluorination, providing a practical route to aryl trifluoromethyl ethers from phenols. cas.cnacs.org More recently, visible-light-promoted methods have emerged as a powerful strategy. One such method utilizes the readily available trifluoromethyl iodide (CF3I) as the trifluoromethyl source. chemistryviews.org In this process, phenols are reacted with CF3I in the presence of a base like cesium carbonate (Cs2CO3) and irradiated with visible light, leading to multiple trifluoromethylations. The proposed mechanism involves a single-electron transfer from a photoexcited phenoxide intermediate to CF3I. chemistryviews.org
The table below summarizes and compares various trifluoromethylation strategies for phenolic substrates.
| Method | Reagent(s) | Promoter/Catalyst | Nature of CF3 Source | Key Features |
| Electrophilic Trifluoromethylation | Togni's or Umemoto's Reagents | None (Stoichiometric) | Electrophilic (CF3δ+) | Direct C-functionalization of phenols. cas.cn |
| Nucleophilic Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF3) | Silver Salt (e.g., AgF) | Nucleophilic (CF3δ-) | Primarily forms CF3-ethers with free phenols. cas.cnresearchgate.net |
| Decarboxylative Fluorination | Sodium Bromodifluoroacetate, SelectFluor II | Silver Salt (e.g., AgNO3) | N/A (Two-step O-Trifluoromethylation) | Practical, two-step synthesis of aryl trifluoromethyl ethers. cas.cnacs.org |
| Photoredox Catalysis | Trifluoromethyl Iodide (CF3I) | Visible Light (450 nm LED), optional photocatalyst | Radical (CF3•) | Allows for multiple trifluoromethylations under mild conditions. chemistryviews.org |
| Biocatalysis | Trifluoromethylsulfinate salt | Laccase from Agaricus bisporus | Radical (CF3•) | Enzymatic approach for trifluoromethylating unprotected phenols. researchgate.net |
Optimization of Methanesulfonylation Reactions on Activated Aromatic Alcohols
The conversion of the hydroxyl group of 4-(trifluoromethyl)phenol to a methanesulfonate ester (a process known as mesylation) is the final step in the synthesis. As an activated aromatic alcohol—due to the electron-withdrawing trifluoromethyl group enhancing the acidity of the phenolic proton—4-(trifluoromethyl)phenol readily undergoes this transformation. Optimization of this reaction focuses on maximizing yield and purity by carefully selecting the mesylating agent, base, solvent, and temperature.
The most common method for mesylation involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. commonorganicchemistry.com Tertiary amines such as triethylamine (B128534) (TEA) or pyridine (B92270) are frequently used to neutralize the HCl byproduct. commonorganicchemistry.com An alternative reagent is methanesulfonic anhydride (B1165640) ((MeSO2)2O), which offers the advantage of not producing corrosive HCl and eliminates the possibility of forming an alkyl chloride side-product. commonorganicchemistry.com
Optimization studies on related phenol alkylations with mesylates have identified key parameters influencing reaction success. researchgate.net The choice of base and solvent is particularly crucial. While common conditions often employ potassium carbonate or cesium carbonate in dimethylformamide (DMF), other systems such as sterically hindered organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) in solvents like tert-amyl alcohol have shown broad applicability. researchgate.net For primary alcohols, an efficient water-solvent method for mesylation has been developed using potassium hydroxide (B78521) (KOH) and catalytic amounts of lipophilic tertiary amines like N,N-dimethylbutylamine or triethylamine, representing a green chemistry approach. researchgate.net
The key parameters for optimizing the methanesulfonylation of 4-(trifluoromethyl)phenol are outlined in the table below.
| Parameter | Options | Considerations |
| Mesylating Agent | Methanesulfonyl Chloride (MsCl), Methanesulfonic Anhydride ((MeSO2)2O) | MsCl is common and cost-effective. (MeSO2)2O avoids chloride byproduct formation. commonorganicchemistry.com |
| Base | Triethylamine (TEA), Pyridine, K2CO3, Cs2CO3, Hindered Guanidine Bases | The base must be strong enough to deprotonate the phenol but generally non-nucleophilic to avoid side reactions. Its solubility and strength are key. commonorganicchemistry.comresearchgate.net |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), tert-Amyl alcohol, Water | Solvent choice affects solubility of reagents and reaction rate. Aprotic solvents are common. commonorganicchemistry.comresearchgate.net Aqueous systems offer environmental benefits. researchgate.net |
| Temperature | Cooling (0 °C) to Room Temperature or Elevated Temperatures | The reaction is often exothermic. Initial cooling may be required, followed by warming to ensure completion. commonorganicchemistry.com |
Mechanistic Considerations in the Formation of Aryl Methanesulfonates
The formation of an aryl methanesulfonate from a phenol and a methanesulfonyl halide proceeds via a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism involves several key steps.
First, the phenolic proton is removed by a base (e.g., triethylamine or pyridine) to form a more nucleophilic phenoxide anion. The electron-withdrawing nature of the para-trifluoromethyl group in 4-(trifluoromethyl)phenol increases the acidity of the hydroxyl proton, facilitating this deprotonation step.
Next, the resulting phenoxide anion acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This attack leads to the formation of a transient, high-energy intermediate or transition state. Subsequently, the chloride ion is displaced as a leaving group, and the sulfur-oxygen bond is formed, yielding the final aryl methanesulfonate product. masterorganicchemistry.com The base, now protonated (e.g., triethylammonium (B8662869) chloride), is a salt byproduct of the reaction.
While this pathway is widely accepted, alternative mechanistic possibilities exist depending on the conditions. For example, in the presence of pyridine, the reaction of a similar reagent, tosyl chloride, with phenols has been shown to form a sulfonylpyridinium salt as a reactive intermediate. eurjchem.com This species is then attacked by the phenoxide to yield the product.
It is important to distinguish this mechanism from the formation of sulfonate esters from the direct reaction of an alcohol and a sulfonic acid. In that case, which requires strongly acidic and anhydrous conditions, the mechanism involves the protonation of the alcohol by the strong sulfonic acid, followed by a nucleophilic attack of the sulfonate anion on the protonated alcohol (an SN2-type displacement of water). enovatia.comacs.orgpqri.org For the synthesis of 4-(trifluoromethyl)phenyl methanesulfonate using methanesulfonyl chloride, the base-mediated nucleophilic attack of the phenoxide on the sulfonyl chloride is the operative pathway.
Mechanistic Investigations of Chemical Transformations Involving 4 Trifluoromethyl Phenyl Methanesulfonate
Nucleophilic Substitution Reactions of the Methanesulfonate (B1217627) Leaving Group
The methanesulfonate (mesylate) group attached to the 4-(trifluoromethyl)phenyl ring serves as an effective leaving group in various nucleophilic substitution reactions. The reactivity of the compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which activates the aromatic ring system.
Nucleophilic aromatic substitution (S_NAr) is a primary pathway for the displacement of the methanesulfonate group. This reaction proceeds via an addition-elimination mechanism. wikipedia.org The aromatic ring, which is typically nucleophilic, becomes susceptible to attack by nucleophiles due to the presence of potent electron-withdrawing substituents. wikipedia.org In the case of 4-(trifluoromethyl)phenyl methanesulfonate, the trifluoromethyl group strongly activates the ring towards nucleophilic attack. wikipedia.org
The S_NAr mechanism involves the attack of a nucleophile on the carbon atom bearing the methanesulfonate leaving group (ipso-carbon). acsgcipr.org This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing trifluoromethyl group, particularly when it is positioned ortho or para to the site of substitution. wikipedia.org The reaction is completed by the departure of the methanesulfonate anion, which re-establishes the aromaticity of the ring. acsgcipr.org
Research has shown that electron-poor aryl methanesulfonates can react smoothly under S_NAr conditions to form products like diaryl ethers. nih.govresearchgate.net While aryl methanesulfonates with electron-withdrawing groups were sometimes considered inert for such transformations, specific conditions, such as using potassium phosphate (B84403) in an ionic liquid, have enabled these reactions to proceed with moderate to good yields. nih.govresearchgate.net
Table 1: Key Features of the S_NAr Mechanism
| Feature | Description | Role of this compound |
| Mechanism Type | Addition-Elimination | The nucleophile adds to the ring, forming an intermediate, followed by elimination of the methanesulfonate group. wikipedia.org |
| Key Intermediate | Meisenheimer Complex | A resonance-stabilized anionic intermediate. acsgcipr.org |
| Role of -CF₃ Group | Activating Group | The trifluoromethyl group withdraws electron density, stabilizing the negatively charged Meisenheimer complex and facilitating nucleophilic attack. wikipedia.org |
| Leaving Group | Methanesulfonate (Mesylate) | A good leaving group that departs in the second step to restore aromaticity. acsgcipr.org |
Aryl methanesulfonates, like their triflate and halide counterparts, are effective electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or sulfonate. nsf.gov Aryl triflates and other sulfonates are known to be viable substrates in Suzuki-Miyaura reactions, serving as alternatives to aryl halides. researchgate.netresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl sulfonate to a low-valent palladium complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling process between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.org It is typically catalyzed by palladium and a copper co-catalyst. wikipedia.org The use of aryl triflates is well-established, indicating that this compound can act as a suitable substrate under similar conditions. wikipedia.org The reaction is valued for its ability to be conducted under mild conditions. wikipedia.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org The scope of leaving groups in Negishi coupling includes triflates and tosylates, making methanesulfonates plausible substrates. wikipedia.orgorganic-chemistry.org The reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions
| Coupling Reaction | Nucleophilic Partner | Typical Catalyst | Role of Aryl Methanesulfonate |
| Suzuki-Miyaura | Organoboron Compound (e.g., Arylboronic acid) | Palladium Complex | Electrophilic partner; undergoes oxidative addition to Pd(0). researchgate.net |
| Sonogashira | Terminal Alkyne | Palladium Complex & Copper(I) Co-catalyst | Electrophilic partner for C(sp²)-C(sp) bond formation. wikipedia.org |
| Negishi | Organozinc Compound | Palladium or Nickel Complex | Electrophilic partner; versatile for various C-C bonds. wikipedia.org |
The methanesulfonate group of this compound can be directly displaced by a range of nucleophiles beyond the oxygen-based nucleophiles seen in diaryl ether synthesis. The activation provided by the trifluoromethyl group facilitates these reactions. The general mechanism follows the S_NAr pathway, where the nucleophile attacks the electron-deficient aromatic ring. wikipedia.org Suitable nucleophiles include amines, thiols, and certain carbon nucleophiles, leading to the formation of anilines, thioethers, and alkylated arenes, respectively. The efficiency of the displacement depends on the nucleophilicity of the attacking species, the reaction conditions (solvent, temperature, base), and the inherent stability of the Meisenheimer complex intermediate. acsgcipr.org
Radical-Mediated Processes and Single Electron Transfer (SET) Pathways
While many transformations of this compound proceed through polar, two-electron mechanisms, the potential for radical-mediated or single electron transfer (SET) pathways exists. Nucleophilic aromatic substitution reactions, for instance, can sometimes proceed via an SET mechanism instead of the classic polar pathway. researchgate.net In an SET process, an electron is transferred from the nucleophile to the aromatic substrate, generating a radical anion. This intermediate then expels the leaving group to form an aryl radical, which subsequently combines with the nucleophile.
Compounds containing sulfonyl groups are known to be involved in radical reactions. rsc.orgrsc.org For example, the methanesulfonyl radical (CH₃SO₂•) can be generated and participate in various transformations. rsc.org Furthermore, radicals can be generated from related compounds, such as the CF₃ radical from Langlois' reagent (CF₃SO₂Na), which can then participate in cascade reactions. mdpi.com Although specific studies detailing radical pathways for this compound are not extensively documented, the established reactivity of related sulfonyl and trifluoromethyl compounds suggests that such mechanisms are plausible under appropriate photolytic or redox conditions.
Electrophilic Aromatic Substitution on the Trifluoromethylphenyl Moiety
While the methanesulfonate group acts as a leaving group in nucleophilic substitutions, the trifluoromethylphenyl moiety can itself undergo electrophilic aromatic substitution (S_EAr). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The trifluoromethyl group exerts a powerful influence on the outcome of these reactions.
The -CF₃ group is a strongly deactivating group due to its potent electron-withdrawing inductive effect. youtube.com It pulls electron density away from the benzene (B151609) ring, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. youtube.com
Furthermore, the -CF₃ group is a meta-director. youtube.com The mechanism of S_EAr involves the attack of the aromatic ring on an electrophile to form a cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com When the electrophile attacks at the ortho or para positions relative to the -CF₃ group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. youtube.com This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon bearing the -CF₃ group, making the corresponding arenium ion the least destabilized (or most stable) of the possibilities. youtube.com Consequently, electrophilic substitution occurs preferentially at the meta position.
Stereochemical Implications in Reaction Pathways
The compound this compound is achiral. Therefore, reactions involving this molecule will not exhibit stereochemical preferences unless a chiral reactant, catalyst, or auxiliary is introduced into the reaction system.
In the context of the reactions discussed:
S_NAr and Direct Displacement: If this compound reacts with a chiral nucleophile containing a stereocenter that is not involved in the reaction, the product will retain the stereochemistry of the nucleophile. If the nucleophilic atom itself is a stereocenter, inversion or racemization could occur, though this is uncommon in S_NAr reactions.
Transition Metal-Catalyzed Cross-Coupling: Stereochemistry becomes highly relevant in asymmetric catalysis. If a cross-coupling reaction involving this substrate were to create a new chiral center in the product (for instance, through the coupling of a prochiral nucleophile), the use of a chiral ligand on the metal catalyst (e.g., palladium) could induce enantioselectivity, leading to a preference for one enantiomer of the product over the other. The stereochemical outcome would be determined by the geometry of the transition state involving the chiral catalyst, the aryl methanesulfonate, and the nucleophilic partner.
Specific studies detailing the stereochemical implications of reactions involving this compound are not prominently featured in the literature, as the focus is typically on its reactivity as an activated aryl electrophile.
Strategic Applications of 4 Trifluoromethyl Phenyl Methanesulfonate in Complex Organic Synthesis
Precursor for the Construction of Functionalized Aromatic and Heteroaromatic Systems
The methanesulfonate (B1217627) group in 4-(trifluoromethyl)phenyl methanesulfonate serves as a stable and reactive handle for transition metal-catalyzed cross-coupling reactions. Its reactivity is often comparable to that of the more expensive triflates, making it an economical and practical choice for large-scale synthesis. This reactivity allows for the facile construction of complex aromatic systems through the formation of new carbon-carbon and carbon-heteroatom bonds.
The formation of biaryl structures is a fundamental transformation in organic synthesis, providing access to scaffolds prevalent in pharmaceuticals, agrochemicals, and organic electronics. Aryl mesylates are effective coupling partners in various palladium-catalyzed reactions for this purpose. nih.gov
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or pseudohalide, is a premier method for C-C bond formation. youtube.com While aryl triflates are commonly used, recent advancements have established that aryl mesylates are also competent substrates, particularly with the development of highly active catalyst systems. nih.gov The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring enhances the leaving group ability of the mesylate, making this compound a suitable candidate for such transformations. Similarly, in the Stille cross-coupling reaction, which utilizes organostannanes, catalyst systems based on biarylphosphine ligands have been developed specifically for the efficient coupling of aryl mesylates and tosylates. nih.govmit.edu These reactions provide a direct route to trifluoromethyl-substituted biaryls.
| Reaction Type | Aryl Sulfonate Example | Coupling Partner | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|---|
| Stille Coupling | Aryl Mesylates/Tosylates | Aryl- and Heteroarylstannanes | Pd(OAc)₂ / XPhos / CsF | First reported Stille couplings of aryl mesylates and tosylates. | nih.govmit.edu |
| Suzuki Coupling | 4'-Triflate-terpyridine | Aryl Boronic Acids | Palladium-based | Effective for synthesizing complex heteroaromatic biaryl systems. | rsc.org |
| Suzuki Coupling | Aryl Fluorosulfonates | Aryl Boronic Acids | NHC-Pd(II) Dimer | Highly efficient C-O bond cleavage with low catalyst loading. | nsf.gov |
The construction of C-N, C-O, and C-S bonds on aromatic rings is essential for synthesizing a vast array of functional molecules. This compound is an effective electrophile in these transformations.
Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. wikipedia.org While initially developed for aryl halides, the methodology has been expanded to include aryl sulfonates. Catalyst systems utilizing advanced biarylmonophosphine ligands, such as BrettPhos, exhibit exceptional reactivity for the C-N cross-coupling of aryl mesylates with a broad range of primary amines, anilines, and other nitrogen nucleophiles. organic-chemistry.orgnih.gov This allows for the direct synthesis of N-[4-(trifluoromethyl)phenyl] derivatives under relatively mild conditions.
Carbon-Oxygen (C-O) Bond Formation: Aryl ethers can be synthesized using aryl mesylates as precursors. One efficient method involves a potassium phosphate-mediated reaction where the aryl methanesulfonate is deprotected in situ, generating a phenoxide that subsequently participates in a nucleophilic aromatic substitution (SNAr) with an activated aryl halide. nih.govmdpi.com This procedure, often conducted in an ionic liquid, provides a straightforward route to unsymmetrical diaryl ethers bearing the 4-(trifluoromethyl)phenyl moiety. nih.govmdpi.com
Carbon-Sulfur (C-S) Bond Formation: The formation of aryl-sulfur bonds can also be achieved starting from aryl sulfonates. A powerful, modern approach involves the generation of an aryl radical from the precursor, which is then trapped by a sulfur-based nucleophile. As will be discussed in section 4.3.2, electrochemical methods can achieve the selective cleavage of the C-O bond in aryl sulfonates to produce aryl radicals. nih.gov These reactive intermediates can then be functionalized through reaction with various sulfur sources, a strategy demonstrated for analogous radicals generated from organoboron reagents. nih.gov
| Bond Type | Reaction Name | Key Reagents | Product Class | Reference |
|---|---|---|---|---|
| C-N | Buchwald-Hartwig Amination | Pd-catalyst (e.g., with BrettPhos ligand), Base, Amine | Aryl Amines | organic-chemistry.orgnih.gov |
| C-O | Deprotection / SNAr | K₃PO₄, Activated Aryl Halide, Ionic Liquid | Diaryl Ethers | nih.govmdpi.com |
| C-P | Palladium-Catalyzed Phosphorylation | Pd(OAc)₂, Ligand, H-phosphonate | Aryl Phosphonates | acs.org |
Building Block in the Synthesis of Advanced Organic Scaffolds
The term "building block" implies a versatile unit that can be readily incorporated into larger, more complex molecular architectures. This compound fits this description perfectly due to the array of reliable coupling reactions it can undergo. The 4-(trifluoromethyl)phenyl group is a privileged scaffold in drug discovery, known for enhancing properties like metabolic stability and binding affinity. nih.gov
The ability to use the mesylate as a synthetic handle for C-C, C-N, and C-O bond formation allows for the programmed assembly of advanced scaffolds. For example, a multi-step synthesis could begin with a Suzuki coupling to form a biaryl core, followed by a Buchwald-Hartwig amination at a different position to install a key pharmacophore. The stability and commercial availability of this compound make it an ideal starting point for the synthesis of trifluoromethylated analogues of natural products or the development of novel pharmaceutical candidates and functional materials. researchgate.net
Derivatization Strategies and Post-Synthetic Functionalization
Beyond its use as a primary building block, the chemistry of this compound and related structures can be extended to more advanced transformations, including those mediated by light or electricity. These methods offer alternative, often milder, pathways for functionalization.
Photochemistry provides a unique avenue for activating molecules. Aryl sulfonates, including mesylates, are known to undergo photochemical reactions. rsc.org Irradiation with UV light can induce the homolytic cleavage of the aryl C-O bond, generating an aryl radical and a mesyloxy radical. nih.gov This process is analogous to the well-known photo-Fries rearrangement of aryl esters. conicet.gov.ar The resulting 4-(trifluoromethyl)phenyl radical is a highly reactive intermediate that can be trapped by other molecules in the reaction medium or undergo intramolecular reactions to form new cyclic structures. Research has shown that conducting these photoreactions in confined media, such as micelles, can enhance product selectivity by controlling the diffusion and recombination of the radical pair. rsc.org This strategy opens the door to catalyst-free C-H arylation and other novel bond-forming reactions initiated by light. nih.gov
Electrosynthesis is a powerful and sustainable tool in modern organic chemistry that uses electricity to drive chemical reactions. researchgate.net Recent studies have demonstrated that aryl sulfonates, particularly triflates, can be selectively reduced via organomediated electrochemical methods. nih.gov In this process, an electron-transfer mediator facilitates the reduction of the aryl sulfonate, leading to the selective cleavage of the C-O bond to form an aryl radical. nih.gov This approach is highly significant as it overcomes the competing S-O bond cleavage pathway.
Given the similar electrochemical properties of mesylates and triflates as leaving groups, this strategy is applicable to this compound. The electrochemically generated 4-(trifluoromethyl)phenyl radical can then participate in a variety of subsequent reactions. This method avoids the need for stoichiometric chemical reductants or catalysts and can be applied to a wide range of bond-forming reactions, including C-P, C-S, and C-Se bond formation, by trapping the radical with appropriate reagents. nih.gov
Computational and Theoretical Studies on 4 Trifluoromethyl Phenyl Methanesulfonate
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the distribution of electrons and the energies of molecular orbitals. nih.gov This analysis is crucial for predicting a molecule's stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
For 4-(Trifluoromethyl)phenyl methanesulfonate (B1217627), the electronic structure is significantly influenced by its two key functional groups. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring. Conversely, the methanesulfonate (-OSO₂CH₃) group is also electron-withdrawing. This electronic profile suggests that the phenyl ring is electron-deficient.
While specific DFT calculations for 4-(Trifluoromethyl)phenyl methanesulfonate are not extensively reported in the literature, analysis of structurally related compounds provides valuable insights. A computational study on 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) using DFT revealed a HOMO-LUMO energy gap of 2.12 eV, indicating significant potential for chemical reactivity. researchgate.netjoasciences.com The Molecular Electrostatic Potential (MEP) map of related compounds helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting sites of interaction. researchgate.netjoasciences.com For this compound, the oxygen atoms of the sulfonate group would be expected to be regions of high negative potential, while the phenyl ring and the sulfur atom would be regions of positive potential.
Table 1: Representative Quantum Chemical Parameters for a Structurally Related Compound (4-Trifluoromethyl Phenyl Thiourea) This data is provided for a related compound to illustrate the typical output of electronic structure calculations and is not the explicit data for this compound.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -5.89 eV | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) |
| ELUMO | -3.77 eV | Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability) |
| Energy Gap (ΔE) | 2.12 eV | Indicates chemical reactivity and stability |
| Electronegativity (χ) | 4.83 eV | Measures the power of an atom/group to attract electrons |
| Chemical Hardness (η) | 1.06 eV | Measures resistance to change in electron distribution |
| Global Softness (S) | 0.47 eV-1 | Reciprocal of hardness, indicates high reactivity |
Source: Adapted from computational studies on 4-Trifluoromethyl Phenyl Thiourea. researchgate.net
Reaction Pathway Elucidation Through Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.
For this compound, a key reaction pathway of interest is nucleophilic aromatic substitution (SₙAr) or, more commonly, its use as an arylating agent in cross-coupling reactions where the C-O bond is cleaved. In such reactions, the methanesulfonate group serves as the leaving group.
A computational study of a hypothetical SₙAr reaction involving this compound would proceed as follows:
Geometry Optimization : The three-dimensional structures of the reactants (e.g., the sulfonate and a nucleophile) are optimized to find their lowest energy conformations.
Transition State Search : Algorithms are used to locate the transition state structure along the reaction coordinate. This often involves the formation of a Meisenheimer complex, a key intermediate in SₙAr reactions.
Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Such calculations would provide a detailed, atomistic understanding of the reaction mechanism, including the role of the trifluoromethyl group in stabilizing the intermediates and influencing the reaction's feasibility.
Assessment of Leaving Group Ability and Substrate Reactivity Profiles
The efficiency of many organic reactions depends on the ability of a substituent to depart from the molecule, a property known as leaving group ability. A good leaving group is a species that is stable on its own after detaching. This stability is directly related to the basicity of the leaving group: weaker bases are better leaving groups.
The methanesulfonate ("mesylate") anion (CH₃SO₃⁻) is recognized as an excellent leaving group. Its stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. The pKa of its conjugate acid, methanesulfonic acid (CH₃SO₃H), is approximately -1.9, indicating that it is a very strong acid and its conjugate base is consequently very weak and stable.
The reactivity of this compound as a substrate in nucleophilic substitution reactions is enhanced by the electronic effects of the trifluoromethyl group. This powerful electron-withdrawing group makes the ipso-carbon (the carbon atom attached to the sulfonate group) more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, in SₙAr reactions, the -CF₃ group helps to stabilize the negative charge in the Meisenheimer intermediate through its inductive and resonance effects, thereby lowering the activation energy of the reaction.
Table 2: Comparison of Conjugate Acid pKa for Common Leaving Groups
| Leaving Group | Conjugate Acid | Approximate pKa | Leaving Group Ability |
|---|---|---|---|
| Iodide (I⁻) | Hydroiodic Acid (HI) | -10 | Excellent |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | -9 | Excellent |
| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | -14 | Excellent |
| Methanesulfonate (CH₃SO₃⁻) | Methanesulfonic Acid (CH₃SO₃H) | -1.9 | Excellent |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | Good |
| Fluoride (F⁻) | Hydrofluoric Acid (HF) | 3.2 | Poor |
| Hydroxide (B78521) (OH⁻) | Water (H₂O) | 15.7 | Very Poor |
Lower pKa values of the conjugate acid correspond to a weaker base and a better leaving group.
Molecular Docking and Ligand Design Principles in Catalytic Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the interaction between a small molecule ligand and a protein's active site.
While this compound is typically used as a reagent rather than a therapeutic agent, its structural motifs are relevant in medicinal chemistry. The 4-trifluoromethylphenyl group is a common substituent in drug candidates, as the -CF₃ group can enhance metabolic stability and binding affinity. Molecular docking studies on related compounds containing this moiety can illustrate its potential interactions. For example, docking analyses of 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) have shown strong binding affinities with various protein targets, with calculated binding energies as low as -6.0 kcal/mol, suggesting potent inhibitory activity. researchgate.netjoasciences.com These interactions are often stabilized by hydrogen bonds and hydrophobic interactions involving the trifluoromethylphenyl group.
Table 3: Representative Molecular Docking Results for a Structurally Related Compound (4-Trifluoromethyl Phenyl Thiourea) This data is provided for a related compound to illustrate the typical output of docking studies and is not the explicit data for this compound.
| Protein Target | Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|
| Breast Cancer Protein Target | -6.0 | Anticancer Agent |
| Another Protein Target | -5.7 | Enzyme Inhibition |
Source: Adapted from docking studies on 4-Trifluoromethyl Phenyl Thiourea. researchgate.netjoasciences.com
In the context of catalytic systems, ligands play a crucial role in tuning the activity, selectivity, and stability of a metal catalyst. The design of effective ligands is guided by understanding their steric and electronic properties. While this compound is not itself a typical ligand, its derivatives could be. For instance, a phosphine (B1218219) ligand bearing the 4-(trifluoromethyl)phenyl group would be more electron-deficient than triphenylphosphine. This electronic modification could significantly alter the properties of a metal center, potentially enhancing its catalytic activity in certain reactions, such as cross-coupling or hydrogenation. Computational chemistry can be used to calculate descriptors for such hypothetical ligands, predicting their influence on a catalytic cycle before undertaking their synthesis. olemiss.edu
Future Perspectives and Emerging Research Directions for 4 Trifluoromethyl Phenyl Methanesulfonate
Development of Sustainable and Green Synthetic Methodologies
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.com For the synthesis of 4-(Trifluoromethyl)phenyl methanesulfonate (B1217627), this translates into a shift away from traditional methods that often rely on hazardous reagents and solvents. Future research will likely focus on several key areas of sustainable synthesis.
One major focus is the replacement of conventional organic solvents with greener alternatives. mdpi.com The synthesis of sulfonate esters typically occurs in the presence of an amine base and a suitable solvent. eurjchem.com The development of protocols that utilize water, ionic liquids, or other biodegradable solvents would significantly reduce the environmental footprint of the manufacturing process. jddhs.com Moreover, solvent-free reaction conditions are being explored as a way to further minimize waste and simplify product purification. mdpi.com
Energy efficiency is another cornerstone of green chemistry. jddhs.com Techniques such as microwave-assisted synthesis are being investigated to accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com These energy-efficient approaches align with the broader goal of creating more sustainable and cost-effective chemical production processes. jddhs.com
Furthermore, the principles of atom economy are central to green synthesis, aiming to maximize the incorporation of starting materials into the final product. This involves designing synthetic routes that minimize the formation of byproducts. jddhs.com For 4-(Trifluoromethyl)phenyl methanesulfonate, this could involve exploring alternative sulfonating agents that offer higher efficiency and generate less waste than traditional reagents like methanesulfonyl chloride.
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Alternative Solvents | Use of water, ionic liquids, or biodegradable solvents. | Reduced environmental impact, improved safety. jddhs.com |
| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. | Faster reaction times, lower energy consumption. jddhs.commdpi.com |
| Atom Economy | Development of catalytic routes and efficient sulfonating agents. | Waste minimization, increased resource efficiency. jddhs.com |
| Biocatalysis | Use of enzymes to catalyze the sulfonation reaction. | High selectivity, mild reaction conditions, reduced waste. mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The transition towards more sustainable synthetic methods is closely linked to the development of advanced catalytic systems. Catalysis offers a pathway to more efficient chemical transformations by lowering activation energies and enabling reactions under milder conditions. researchgate.net For the synthesis of this compound, research into novel catalysts is a promising frontier.
A key area of exploration is the use of cost-effective and environmentally benign metal catalysts, such as those based on nickel, copper, or iron, which are more sustainable alternatives to precious metal catalysts. mdpi.com For instance, indium-catalyzed tosylation of alcohols has been reported as an effective method for forming sulfonate esters, suggesting that similar systems could be developed for the methanesulfonylation of 4-(trifluoromethyl)phenol (B195918). eurjchem.com
In addition to metal-based catalysts, organocatalysis is emerging as a powerful tool in green chemistry. researchgate.net Organocatalysts are small organic molecules that can facilitate chemical reactions without the need for metals, thereby avoiding issues of toxicity and contamination. The development of organocatalytic systems for sulfonate ester formation could provide a highly sustainable and selective synthetic route.
Biocatalysis, which utilizes enzymes to perform chemical transformations, represents another exciting direction. mdpi.com Enzymes operate under mild conditions with high specificity, offering the potential for highly selective and environmentally friendly synthesis of this compound. This approach could lead to significant improvements in yield and purity while minimizing waste. mdpi.com
| Catalyst Type | Example/Potential Candidate | Advantages for Synthesis |
| Non-Precious Metal Catalysts | Nickel, Copper, Iron, Indium complexes. | Cost-effective, low toxicity, environmentally sustainable. mdpi.comeurjchem.com |
| Organocatalysts | Amine or phosphine-based small molecules. | Metal-free, avoids heavy metal contamination, often biodegradable. researchgate.net |
| Biocatalysts | Lipases, sulfotransferases. | High selectivity, mild reaction conditions (aqueous, room temp.), green. mdpi.com |
Integration into Flow Chemistry and Microreactor Technologies
Continuous flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and improved scalability. researchgate.netnih.gov The integration of these technologies into the production of this compound holds significant potential for process optimization.
Flow chemistry systems allow for superior control over reaction temperature, pressure, and mixing, which can lead to higher yields and purities compared to traditional batch processes. nih.gov The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, making it possible to safely conduct highly exothermic reactions. nih.gov This is particularly relevant for sulfonation reactions, which can be energetic.
| Feature of Flow Chemistry | Benefit for Synthesis | Reference |
| Precise Reaction Control | Improved yield, higher purity, better reproducibility. | nih.gov |
| Enhanced Heat Transfer | Safe handling of exothermic reactions, prevention of side reactions. | nih.gov |
| In-situ Reagent Generation | Increased safety by avoiding isolation of hazardous intermediates. | nih.govresearchgate.net |
| Scalability and Automation | Seamless transition from laboratory to industrial production. | krishisanskriti.orgucsb.edu |
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, maximizing yields, and minimizing the formation of impurities. The development of advanced analytical techniques is providing unprecedented insight into the intricate pathways of chemical reactions, including the formation of this compound.
In-situ spectroscopic methods, such as FlowNMR and real-time infrared (IR) spectroscopy, allow for the direct monitoring of reaction progress. ucc.ie These techniques provide valuable data on the formation of intermediates and the kinetics of the reaction, which can be used to elucidate the underlying mechanism. ucc.ienih.gov For example, mechanistic studies on the formation of related sulfonate esters have successfully used such real-time monitoring to understand the role of different reagents and intermediates. ucc.ie
Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS, LC-MS), is another powerful tool for identifying transient species and characterizing reaction products. scirp.orgscirp.org Isotopic labeling studies, where atoms in the starting materials are replaced with their heavier isotopes, can be used in conjunction with mass spectrometry to trace the path of atoms throughout the reaction, providing definitive evidence for specific mechanistic steps. figshare.com
These advanced analytical approaches are essential for moving beyond a "black box" understanding of chemical reactions. By providing a detailed picture of the reaction mechanism, they enable the rational design of more efficient, selective, and sustainable synthetic processes for this compound.
| Analytical Technique | Information Gained | Application in Mechanistic Studies |
| FlowNMR / In-situ NMR | Real-time concentration of reactants, intermediates, and products. | Elucidation of reaction pathways and kinetics. ucc.ie |
| Real-Time IR/ATR-FTIR | Monitoring of functional group transformations. | Confirmation of sulfonation and tracking reaction progress. nih.gov |
| Mass Spectrometry (MS) | Identification of intermediates and byproducts. | Characterization of reaction components. scirp.orgscirp.org |
| Isotopic Labeling Studies | Tracing atomic pathways from reactants to products. | Confirmation of bond-forming and bond-breaking steps. figshare.com |
Q & A
Q. What are the standard synthetic routes for preparing 4-(trifluoromethyl)phenyl methanesulfonate, and how can reaction yields be optimized?
The synthesis typically involves the sulfonation of 4-(trifluoromethyl)phenol with methanesulfonyl chloride under controlled conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and using a base like pyridine to neutralize HCl byproducts. Reaction optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) and temperature (0–5°C for exothermic control). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product. Yields can be improved by iterative solvent screening (e.g., dichloromethane vs. THF) and catalyst-free conditions .
Q. What analytical techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- H/C NMR : To identify aromatic protons (δ 7.5–8.0 ppm) and trifluoromethyl/methanesulfonate groups (distinct splitting patterns).
- FT-IR : Peaks at ~1350 cm (S=O symmetric stretch) and ~1170 cm (C-F stretch).
- GC-MS/HPLC : For purity assessment (>95% by area normalization).
- Elemental Analysis : To verify C, H, S, and F content. Discrepancies >0.3% may indicate impurities or hydration .
Q. How should researchers handle and store this compound to ensure stability?
Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dried DMF or DCM) during experiments. Personal protective equipment (PPE) includes nitrile gloves (tested for permeation resistance), chemical goggles, and lab coats. Contaminated surfaces should be decontaminated with 10% sodium bicarbonate solution .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and sulfonate groups influence reactivity in cross-coupling reactions?
The trifluoromethyl group is strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic substitution but deactivates it for electrophilic reactions. The sulfonate moiety acts as a leaving group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) studies suggest that the para-trifluoromethyl group lowers the LUMO energy of the aromatic ring, enhancing oxidative addition with palladium catalysts. Kinetic studies show that electron-deficient ligands (e.g., XPhos) improve coupling efficiency by stabilizing Pd(0) intermediates .
Q. What strategies resolve contradictions in reported biological activity data for sulfonate derivatives?
Discrepancies in IC values or receptor binding affinities often arise from:
- Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v in assays).
- Metabolic instability : Incorporate deuterium or fluorine at labile positions to block CYP450-mediated degradation.
- Aggregation artifacts : Perform dynamic light scattering (DLS) to detect nanoaggregates. Validate target engagement via SPR or ITC .
Q. How can computational modeling guide the design of this compound derivatives for enhanced pharmacokinetics?
Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs. QSAR models highlight substituents at the 2-position (e.g., pyridinyl or cyano groups) that improve log (target: 2–3) and reduce plasma protein binding. MD simulations assess conformational stability in aqueous vs. lipid bilayer environments .
Q. What methodologies validate the compound’s role as a photoaffinity labeling probe?
Incorporate a diazirine or benzophenone group into the methanesulfonate scaffold. Irradiation at 365 nm generates reactive intermediates that crosslink with proximal proteins. Validation steps include:
- SDS-PAGE/Western blot : To identify labeled targets.
- Competitive binding assays : With unmodified probe to confirm specificity.
- LC-MS/MS : For mapping covalent modification sites .
Methodological Considerations
Q. How to troubleshoot low yields in multistep syntheses involving this compound?
Q. What in vitro assays are suitable for studying its metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
